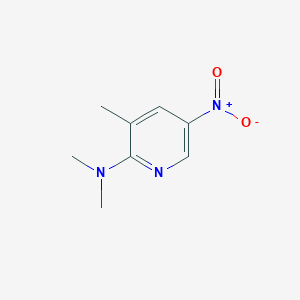
N-(2-bromo-pyridin-4-yl)-2-oxo-butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromopyridin-4-yl)-2-oxobutanamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an oxobutanamide group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-2-oxobutanamide typically involves the reaction of 2-bromopyridine with an appropriate oxobutanamide precursor. One common method involves the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. The reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters, resulting in the formation of the desired amide compound .
Industrial Production Methods
Industrial production of N-(2-bromopyridin-4-yl)-2-oxobutanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of metal-free reaction conditions and environmentally friendly solvents can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromopyridin-4-yl)-2-oxobutanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction of the oxobutanamide group can yield corresponding alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Oxidized amide derivatives.
Reduction Reactions: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-bromopyridin-4-yl)-2-oxobutanamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Agrochemicals: The compound is investigated for its potential use in the development of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of N-(2-bromopyridin-4-yl)-2-oxobutanamide involves its interaction with specific molecular targets. The bromine atom and the oxobutanamide group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but lack the bromine atom.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar bromine substitution but differ in the ring structure.
Uniqueness
N-(2-bromopyridin-4-yl)-2-oxobutanamide is unique due to the presence of both the bromine atom and the oxobutanamide group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C9H9BrN2O2 |
|---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
N-(2-bromopyridin-4-yl)-2-oxobutanamide |
InChI |
InChI=1S/C9H9BrN2O2/c1-2-7(13)9(14)12-6-3-4-11-8(10)5-6/h3-5H,2H2,1H3,(H,11,12,14) |
InChI-Schlüssel |
ONVAEQBLPRIBBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(=O)NC1=CC(=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane](/img/structure/B13875930.png)
![6-[(4-Methoxyphenyl)methoxy]pyridazine-3-carboxylic acid](/img/structure/B13875933.png)


![methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate](/img/structure/B13875962.png)






![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)
